N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Beschreibung
N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinazolinone core fused with a thioacetamide moiety. Its synthesis involves multi-step reactions, starting with Friedel-Crafts acylation to generate sulfonylbenzoic acid hydrazides, followed by nucleophilic addition with 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides. Cyclization under basic conditions yields 1,2,4-triazole-3-thiones, which undergo S-alkylation with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) to produce the final acetamide derivative . Structural confirmation is achieved via IR, NMR, and mass spectrometry. Key spectral features include the absence of νC=O (1663–1682 cm⁻¹) in intermediate triazoles and the presence of νC=S (1247–1255 cm⁻¹) in thione tautomers .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-16-11-17(2)13-20(12-16)28-23(33)15-35-26-30-29-25-31(14-18-7-9-19(27)10-8-18)24(34)21-5-3-4-6-22(21)32(25)26/h3-13H,14-15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHINKTXOFYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of S-alkylated 1,2,4-triazoloquinazolinones. Below is a detailed comparison with structurally related derivatives from the literature:
Table 1: Structural and Spectroscopic Comparison
Key Observations:
Structural Variations :
- The title compound’s 4-fluorobenzyl and 3,5-dimethylphenyl substituents enhance steric bulk and electron-withdrawing effects compared to simpler aryl groups in compounds [7–15]. This likely improves metabolic stability and target binding specificity.
- Unlike compounds [7–9], which exist as thione tautomers, the title compound’s thioacetamide moiety eliminates tautomerism, conferring structural rigidity .
Synthesis Pathways :
- The title compound shares S-alkylation steps with compounds [10–15], but its use of 4-fluorobenzyl -containing ketones introduces distinct electronic effects compared to phenyl or halogenated aryl groups in analogs .
Spectroscopic Differentiation: The absence of νC=O in compounds [7–9] (due to cyclization) contrasts with the title compound’s strong νC=O (amide) at ~1680 cm⁻¹, confirming its acetamide linkage . Thiadiazolo-triazine derivatives exhibit similar νC=S bands but lack the triazoloquinazolinone core, reducing structural similarity.
The 4-fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
